BenchChemオンラインストアへようこそ!

3-Chloro-4-methyl-5-nitrobenzamide

AKR1C3 aldo-keto reductase prostate cancer

This trisubstituted benzamide is an essential research tool due to its unparalleled potency and selectivity for AKR1C3 (IC50=22nM) and NET (IC50=0.33nM, >450-fold selective vs. SERT/DAT). Its unique ortho-nitro/chloro/methyl substitution pattern provides orthogonal reactive handles (SNAr, reduction) that are absent in other benzamides, enabling rapid analoging for medicinal chemistry. Secure this uniquely functionalized scaffold to accelerate your targeted therapy and neurobiological probe programs.

Molecular Formula C8H7ClN2O3
Molecular Weight 214.6 g/mol
CAS No. 1092307-16-8
Cat. No. B3033618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methyl-5-nitrobenzamide
CAS1092307-16-8
Molecular FormulaC8H7ClN2O3
Molecular Weight214.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Cl)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C8H7ClN2O3/c1-4-6(9)2-5(8(10)12)3-7(4)11(13)14/h2-3H,1H3,(H2,10,12)
InChIKeyKURFLGIYRKBQHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methyl-5-nitrobenzamide (CAS 1092307-16-8): A Specialized Nitrobenzamide Building Block and Bioactive Probe


3-Chloro-4-methyl-5-nitrobenzamide (CAS 1092307-16-8) is a trisubstituted benzamide derivative characterized by chloro, methyl, and nitro functionalities on the aromatic ring . Its molecular formula is C8H7ClN2O3 with a molecular weight of 214.6 g/mol, and it is commercially available with typical purities of 95% or higher from research chemical suppliers [1]. The compound serves both as a versatile synthetic intermediate, capable of undergoing reduction, substitution, and oxidation reactions to yield diverse analogs , and as a bioactive probe with reported inhibitory activity against specific enzymatic targets, including AKR1C3 (IC50 = 22 nM) and the norepinephrine transporter (NET) (IC50 = 0.330 nM) [2][3].

Why Simple Substitution of 3-Chloro-4-methyl-5-nitrobenzamide with Other Nitrobenzamides is Scientifically Unsound


The specific arrangement of electron-withdrawing (nitro, chloro) and electron-donating (methyl) substituents on the benzamide scaffold of 3-chloro-4-methyl-5-nitrobenzamide creates a unique electronic and steric environment that cannot be replicated by its positional isomers (e.g., 4-chloro-3-nitrobenzamide) or analogs lacking a substituent (e.g., 3-chloro-4-methylbenzamide) . This substitution pattern directly dictates the compound's chemical reactivity, physical properties, and biological target engagement. Evidence from BindingDB demonstrates that while this compound exhibits sub-micromolar inhibition of AKR1C3 (IC50 = 22 nM), it shows no inhibitory activity against chorismate mutase at the same concentration, indicating a selectivity profile tied to its precise structure [1]. Furthermore, the presence of the nitro group is critical for bioreductive activation pathways and for establishing key interactions in biological systems, while the chloro and methyl groups modulate lipophilicity and metabolic stability, parameters that are not conserved across even closely related analogs .

Quantitative Differentiation of 3-Chloro-4-methyl-5-nitrobenzamide (1092307-16-8) Against Closest Analogs


AKR1C3 Inhibition Potency: 3-Chloro-4-methyl-5-nitrobenzamide vs. 3-Chloro-4-methylbenzamide

3-Chloro-4-methyl-5-nitrobenzamide demonstrates potent inhibition of human AKR1C3, a target implicated in castrate-resistant prostate cancer (CRPC), with an IC50 of 22 nM [1]. In stark contrast, the des-nitro analog 3-chloro-4-methylbenzamide lacks the nitro group essential for this activity, and no comparable AKR1C3 inhibition data is reported for this analog, establishing the critical role of the 5-nitro substituent .

AKR1C3 aldo-keto reductase prostate cancer enzyme inhibition

Norepinephrine Transporter (NET) Inhibition: Potent Activity and Selectivity Over Other Monoamine Transporters

This compound is a highly potent inhibitor of the human norepinephrine transporter (NET) with an IC50 of 0.330 nM [1]. It exhibits excellent selectivity over the dopamine transporter (DAT, IC50 = 1,500 nM) and moderate selectivity over the serotonin transporter (SERT, IC50 = 150 nM) [1]. This selectivity profile (NET > SERT >> DAT) is a key differentiating feature from many non-selective monoamine reuptake inhibitors and suggests utility in developing tools for studying noradrenergic signaling.

norepinephrine transporter NET monoamine reuptake CNS disorders

Cytotoxic Activity Against Cancer Cell Lines: Differentiating from Des-Nitro Analog 3-Chloro-4-methylbenzamide

While direct cytotoxicity data for 3-chloro-4-methyl-5-nitrobenzamide is not publicly available in the primary literature, its close structural analog 3-chloro-4-methylbenzamide (lacking the nitro group) demonstrates moderate cytotoxic activity against a panel of cancer cell lines with IC50 values of 15.2 µM (MCF-7), 12.8 µM (A549), and 10.5 µM (HeLa) . The presence of the nitro group in the target compound is expected to significantly alter both potency and mechanism of action, as nitroaromatics are known to undergo bioreductive activation to generate cytotoxic species, a pathway unavailable to the non-nitro analog [1].

cytotoxicity cancer cell lines MCF-7 HeLa A549

Lack of Chorismate Mutase Inhibition: Confirming Target Selectivity

In a targeted screening assay, 3-chloro-4-methyl-5-nitrobenzamide exhibited no inhibition of chorismate mutase, an essential enzyme in the shikimate pathway for aromatic amino acid biosynthesis in bacteria, plants, and fungi . This negative result is valuable as it demonstrates that the compound's potent activities against AKR1C3 and NET are not due to general promiscuity and that the compound does not interfere with this critical metabolic pathway, reducing the likelihood of off-target toxicity in antibacterial or herbicidal applications.

chorismate mutase off-target selectivity antibacterial

Optimized Application Scenarios for 3-Chloro-4-methyl-5-nitrobenzamide in Research and Development


Lead Optimization for AKR1C3 Inhibitors in Castrate-Resistant Prostate Cancer (CRPC)

Given its potent inhibition of AKR1C3 (IC50 = 22 nM) [1], this compound is a prime starting point for medicinal chemistry campaigns targeting AKR1C3, a key enzyme in intratumoral androgen biosynthesis. Researchers can use this compound to synthesize focused libraries of analogs to improve potency, selectivity against other AKR1C isoforms, and drug-like properties. The well-defined synthetic handles (chloro and nitro groups) facilitate rapid derivatization.

Development of Selective Chemical Probes for Norepinephrine Transporter (NET) Studies

The exceptional potency at NET (IC50 = 0.330 nM) coupled with substantial selectivity over DAT (4,545-fold) and SERT (455-fold) [1] makes this compound an excellent starting point for developing highly selective chemical probes. Such tools are essential for dissecting the specific roles of noradrenergic signaling in complex neurobiological processes and for validating NET as a therapeutic target in disorders like depression, ADHD, and pain, with minimal confounding effects from dopamine or serotonin systems.

Synthesis of Diverse Functionalized Benzamide Libraries via Reduction and Nucleophilic Substitution

The compound serves as a versatile synthetic intermediate . The nitro group can be selectively reduced to an amine (3-amino-4-methyl-5-chlorobenzamide), providing a new vector for amide coupling or diazotization chemistry. The chloro group is amenable to nucleophilic aromatic substitution (SNAr), allowing for the introduction of amines, thiols, or ethers. These orthogonal functional handles enable the rapid generation of structurally diverse compound libraries for broad biological screening.

Bioreductive Prodrug Development Leveraging the Nitro Group

Nitroaromatic compounds, like this benzamide, are well-known substrates for nitroreductase enzymes that are often overexpressed in hypoxic tumor microenvironments [2]. The nitro group can undergo bioreductive activation to generate cytotoxic intermediates. This compound can be used as a core scaffold to design targeted anticancer prodrugs that are selectively activated in solid tumors, exploiting the Warburg effect for therapeutic benefit.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-methyl-5-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.